molecular formula C10H10N4O2 B8230554 4-Azido-N-(oxetan-3-yl)benzamide

4-Azido-N-(oxetan-3-yl)benzamide

Cat. No.: B8230554
M. Wt: 218.21 g/mol
InChI Key: CLCRCBFGNRHPJC-UHFFFAOYSA-N
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Description

4-Azido-N-(oxetan-3-yl)benzamide is a chemical compound that features an azido group attached to a benzamide structure, with an oxetane ring as a substituent

Properties

IUPAC Name

4-azido-N-(oxetan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c11-14-13-8-3-1-7(2-4-8)10(15)12-9-5-16-6-9/h1-4,9H,5-6H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCRCBFGNRHPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NC(=O)C2=CC=C(C=C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-Azido-N-(oxetan-3-yl)benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include nucleophiles for substitution reactions, acids or bases for ring-opening reactions, and reducing agents such as hydrogen gas or metal hydrides for reduction reactions. Major products formed from these reactions include various substituted benzamides and functionalized oxetane derivatives .

Mechanism of Action

The mechanism of action of 4-Azido-N-(oxetan-3-yl)benzamide involves its ability to undergo various chemical transformations, which can lead to the formation of biologically active species. The azido group can participate in click chemistry reactions, forming triazoles that can interact with biological targets. The oxetane ring can be opened to form reactive intermediates that can further interact with molecular targets .

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